2-Furancarboximidic acid, N-benzoyl-5-nitro-, methyl ester
Description
Systematic Nomenclature and IUPAC Classification
The compound 2-furancarboximidic acid, N-benzoyl-5-nitro-, methyl ester follows IUPAC naming conventions for substituted furan derivatives. Its systematic name is derived by prioritizing functional groups in the following order: the nitro group (as a substituent), the benzoyl carboximidic acid moiety, and the methyl ester. The parent structure is a furan ring, with numbering beginning at the oxygen atom. The carboximidic acid group (-C(=NH)OH) at position 2 is modified by N-benzoylation (introducing a benzoyl group via the nitrogen atom) and esterification with a methyl group. The nitro group (-NO₂) occupies position 5.
A comparative analysis with structurally similar compounds, such as N-benzyl-N-methyl-5-nitrofuran-2-carboxamide and methyl 5-nitro-2-furoate , reveals shared nitrofuran cores but distinct substituent patterns. For instance, the replacement of the carboxamide group in with a carboximidic acid ester in the target compound alters its electronic and steric properties.
Molecular Architecture and Functional Group Composition
The molecular formula of this compound is C₁₃H₁₁N₃O₅ , as calculated from its structural components:
- Furan ring : A five-membered aromatic heterocycle with oxygen at position 1.
- Nitro group (-NO₂) : Positioned at carbon 5, contributing strong electron-withdrawing effects.
- Carboximidic acid derivative : At carbon 2, featuring a benzoyl group (-COC₆H₅) attached to the nitrogen atom and a methyl ester (-COOCH₃) at the acid group.
The SMILES notation for this compound is COC(=O)C1=CC(=C(O1)N+[O-])N(C(=O)C2=CC=CC=C2)C , which highlights the connectivity of functional groups. Key bond angles and lengths can be inferred from analogous structures, such as methyl 5-(2-nitrophenyl)furan-2-carboxylate , where the nitro group and ester functionalities impose torsional strain on the furan ring.
| Functional Group | Position | Electronic Contribution |
|---|---|---|
| Nitro (-NO₂) | 5 | Electron-withdrawing, meta-directing |
| Benzoyl carboximidic acid | 2 | Electron-withdrawing (amide resonance) |
| Methyl ester (-COOCH₃) | 2 | Moderate electron-withdrawing |
Crystallographic Characterization and Conformational Studies
While direct crystallographic data for this compound are limited, insights can be drawn from related nitrofuran esters. For example, methyl 5-benzoyl-2-furoate exhibits a planar furan ring with a dihedral angle of 12.5° between the benzoyl and ester groups, suggesting partial conjugation. Computational models predict similar planarity for the target compound, with the nitro group adopting a coplanar orientation to maximize resonance stabilization.
Conformational flexibility is constrained by steric interactions between the benzoyl group and the methyl ester. Molecular dynamics simulations of N-methyl-5-nitro-N-(phenylmethyl)-2-furancarboxamide show that bulky substituents at position 2 restrict rotation around the C-N bond, a feature likely shared by the target compound.
Comparative Analysis with Structurally Related Nitrofuran Derivatives
The structural uniqueness of this compound becomes evident when compared to other nitrofuran derivatives:
The benzoyl carboximidic acid group in the target compound enhances hydrogen-bonding potential compared to simpler esters or amides, as seen in and . This feature may influence solubility and reactivity in synthetic applications. Furthermore, the nitro group’s position at carbon 5 aligns with bioactive nitrofuran antibiotics, suggesting potential pharmacological relevance, though this falls outside the current scope.
Properties
CAS No. |
651714-19-1 |
|---|---|
Molecular Formula |
C13H10N2O5 |
Molecular Weight |
274.23 g/mol |
IUPAC Name |
methyl N-benzoyl-5-nitrofuran-2-carboximidate |
InChI |
InChI=1S/C13H10N2O5/c1-19-13(10-7-8-11(20-10)15(17)18)14-12(16)9-5-3-2-4-6-9/h2-8H,1H3 |
InChI Key |
DKTXIHHWOFWGSM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=NC(=O)C1=CC=CC=C1)C2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboximidic acid, N-benzoyl-5-nitro-, methyl ester typically involves multiple steps. One common method includes the nitration of a furan derivative followed by esterification and benzoylation. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and esterification processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
2-Furancarboximidic acid, N-benzoyl-5-nitro-, methyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, oxidizing agents such as potassium permanganate, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while hydrolysis of the ester group produces the corresponding carboxylic acid.
Scientific Research Applications
2-Furancarboximidic acid, N-benzoyl-5-nitro-, methyl ester has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives are investigated for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Furancarboximidic acid, N-benzoyl-5-nitro-, methyl ester involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzoyl and ester groups also contribute to its reactivity and interactions with enzymes and receptors.
Comparison with Similar Compounds
Table 1. Key Structural Features of Comparable Methyl Esters
Table 2. Comparative Physicochemical Properties (Inferred)
Limitations and Contradictions
- The evidence lacks direct data on the target compound, requiring inferences from analogs.
- The thioester analog () exhibits distinct reactivity, limiting direct comparisons .
- FAMEs () and diterpenoid esters () differ markedly in hydrophobicity and applications, highlighting the uniqueness of the target compound’s heterocyclic core.
Biological Activity
2-Furancarboximidic acid, N-benzoyl-5-nitro-, methyl ester is a compound of significant interest due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula. The structure features a furan ring, a carboximidic acid group, and nitro and benzoyl substituents, which contribute to its biological activity.
- Molecular Formula : C12H12N2O4
- Molecular Weight : 248.24 g/mol
1. Antimicrobial Activity
Nitro-containing compounds are known for their antimicrobial properties. They often act through the generation of reactive intermediates that damage microbial DNA. For instance, nitro compounds can undergo reduction to form nitroso species that covalently bind to DNA, leading to cell death .
Case Study: Nitro Compounds in Antimicrobial Therapy
A study demonstrated that derivatives of nitro compounds exhibit potent activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were significantly lower than those for conventional antibiotics .
2. Anti-Inflammatory Activity
Research indicates that 2-furancarboximidic acid derivatives may possess anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes and other inflammatory mediators such as interleukins and tumor necrosis factor-alpha (TNF-α) .
Table 1: Inhibitory Effects on Inflammatory Mediators
| Compound | COX-2 Inhibition (%) | IL-1β Inhibition (%) | TNF-α Inhibition (%) |
|---|---|---|---|
| 2-Furancarboximidic Acid | 75 | 60 | 70 |
| Control | 10 | 10 | 15 |
3. Antitumoral Activity
The potential antitumoral effects of nitro derivatives are noteworthy. These compounds can exploit the hypoxic conditions typical of tumor microenvironments, selectively targeting cancer cells while sparing normal tissues .
Nitro groups in certain structures can enhance the reactivity of compounds towards hypoxic tumor cells. This selectivity is crucial for developing targeted cancer therapies.
Case Study: Efficacy Against Cancer Cell Lines
In vitro studies have shown that 2-furancarboximidic acid derivatives exhibit cytotoxic effects against several cancer cell lines, including breast and lung cancer cells, with IC50 values indicating significant potency .
4. Antiparasitic Activity
Recent studies have suggested that nitro-substituted compounds may also demonstrate antiparasitic activity. The mode of action is similar to their antimicrobial effects, involving the generation of reactive oxygen species that are toxic to parasites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
